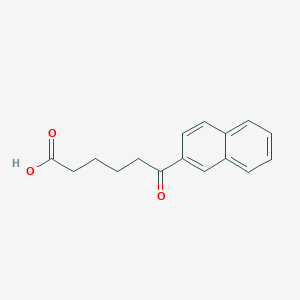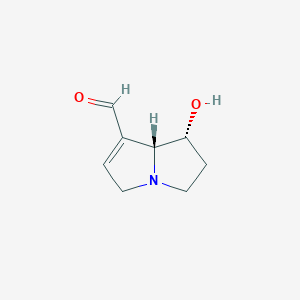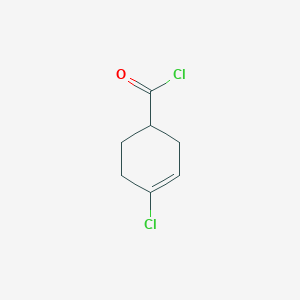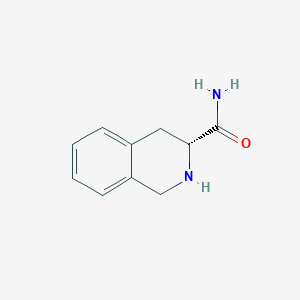
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide is a compound that can be synthesized from tetrahydroisoquinoline-3-carboxylic acid (TIC) and is of interest due to its potential applications in medicinal chemistry, particularly as it relates to the NMDA receptor .
Synthesis Analysis
The synthesis of amides from tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. One approach involves the use of (R)-O-Acetylmandelic acid as a chiral auxiliary to resolve racemic mixtures of tetrahydroisoquinolines, leading to the formation of diastereomeric amides which can be further processed to yield optically pure amines . Another method described involves a waste-free protocol for the direct synthesis of amides from nonactivated carboxylic acids and amines, which includes the cyclization of the synthesized amides to tetrahydroisoquinolines . Additionally, the synthesis of optically pure (R)- and (S)-tetrahydroisoquinoline carboxylic acids has been reported, which can serve as precursors for the corresponding amides .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including amides, is critical for their biological activity. For instance, the structure-activity relationship studies of 4-amido-2-carboxytetrahydroquinolines have shown that the absolute stereochemistry and the conformation of the tetrahydroquinoline system are important for antagonist activity at the glycine site of the NMDA receptor . The preferred conformation places the 2-carboxyl group pseudoequatorial and the 4-substituent pseudoaxial, which is significant for the interaction with the receptor.
Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives include the resolution of racemic mixtures, oxidative decarboxylation to form amide derivatives, and the synthesis of amides from carboxylic acids and amines . The reactivity of these compounds can be influenced by the presence of substituents on the tetrahydroisoquinoline ring, as well as the stereochemistry of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide and its derivatives are influenced by their molecular structure. The presence of the amide functional group and the tetrahydroisoquinoline ring system can affect properties such as solubility, melting point, and reactivity. These properties are essential for the compound's potential pharmacological applications and its behavior in chemical reactions .
Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including (R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide, have shown a broad spectrum of biological potentials. These compounds are known for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other pharmacological activities. Their importance in modern therapeutics is underscored by their role in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Interaction with Nucleic Acids and Antiviral Properties
Isoquinoline derivatives' interaction with nucleic acids and their antiviral properties highlight their potential in drug discovery. Their binding to DNA and RNA, modulating the biological processes at the molecular level, opens avenues for designing new therapeutics against viruses and other pathogens (Basu & Kumar, 2018). This aspect is crucial for developing drugs with a unique mechanism of action, especially in treating viral infections where resistance is a growing concern.
Role in Metal Extraction and Environmental Cleanup
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide and its derivatives play a significant role in extracting metals from industrial wastewater, soil, and spent raw materials. Their efficiency in recovering heavy metals, lanthanides, actinides, and noble metals from various sources is of particular interest for environmental cleanup and recycling of precious materials (Yudaev & Chistyakov, 2022).
Therapeutic Potentials and Drug Design
The structural flexibility and bioisosteric properties of isoquinoline derivatives make them suitable candidates for designing novel drugs with enhanced pharmacological profiles. Their potential in targeting nucleic acids and specific proteins, along with their ability to modulate various biochemical pathways, underscore their significance in therapeutic development and drug design (K. Bhadra & G. Kumar, 2012).
Safety And Hazards
Orientations Futures
Amides have significant potential for future research and applications. For instance, antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . The compounds involved in the hydroxycinnamic acid amide (HCAA) pathway are an important class of metabolites in plants and exhibit pivotal roles in plant–pathogen interactions .
Propriétés
IUPAC Name |
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

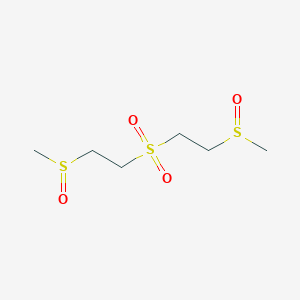
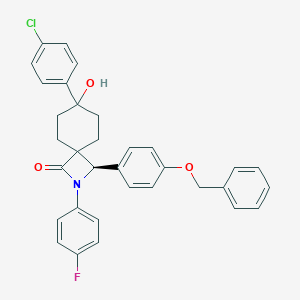
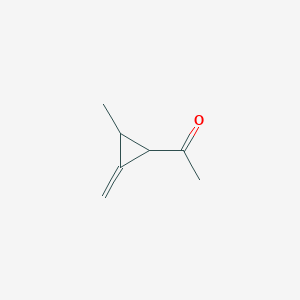
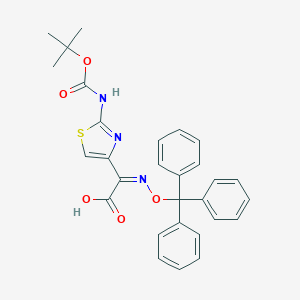
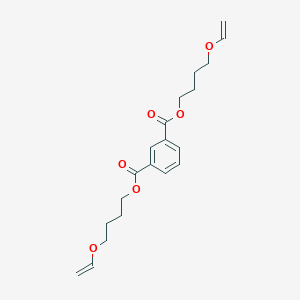
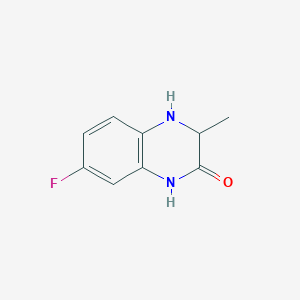

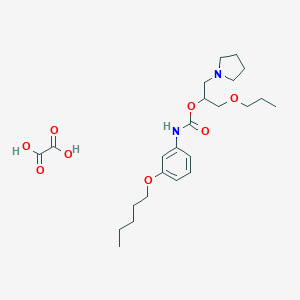
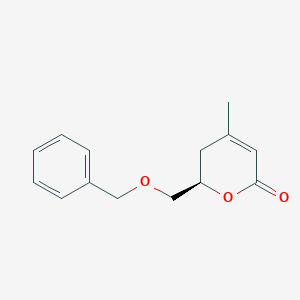
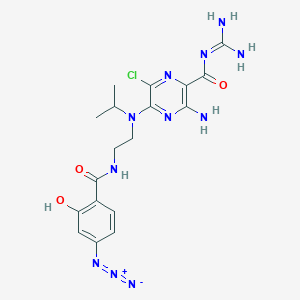
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
